2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-14(18-10-11-4-3-6-16-9-11)8-13-19-15(21-20-13)12-5-1-2-7-17-12/h1-7,9H,8,10H2,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQBAGMZTZSYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper salts or iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety serves as a reactive site for nucleophilic substitution. For example:
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Hydrolysis : Under acidic or basic conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives.
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Amination : Reaction with primary amines generates substituted amides.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 h | N-Benzyl derivative | 78 |
| NaBH₄/EtOH | Reflux, 3 h | Reduced amide (secondary amine) | 65 |
| Thiophenol/K₂CO₃ | CH₃CN, RT, 6 h | Thioacetamide analog | 82 |
Cycloaddition Reactions at the Triazole Ring
The 1,2,4-triazole ring participates in [3+2] cycloadditions, forming fused heterocycles. Key examples include:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
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Nitrile Oxide Cycloaddition :
Table 2: Cycloaddition Reactivity
| Cycloaddition Type | Partner | Product | Application |
|---|---|---|---|
| CuAAC | Propargyl alcohol | Bis-triazole ligand | Coordination chemistry |
| Nitrile oxide | Benzaldehyde | Isoxazoline-triazole conjugate | Bioactive scaffold design |
Metal Coordination Chemistry
The triazole and pyridine groups act as ligands for transition metals, forming stable complexes:
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Coordination with Cu(II) :
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Pd(II) Complexes :
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the triazole ring undergoes ring-opening or rearrangement:
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Acid-Catalyzed Rearrangement :
Photochemical Reactions
UV irradiation induces dimerization or cross-linking:
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Photodimerization :
Enzymatic Modifications
The acetamide group undergoes biocatalytic transformations:
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Hydrolysis by Lipases :
Key Research Findings:
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Synthetic Efficiency : Ultrasound-assisted methods reduce reaction times by 60% compared to conventional heating (e.g., 2 h vs. 12 h for amidation) .
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Biological Relevance : Metal complexes exhibit enhanced antibacterial activity (MIC = 4 µg/mL against S. aureus) compared to the parent compound .
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Stability : The triazole ring remains intact under physiological pH (7.4) but degrades in strongly acidic environments (pH < 2) .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. The presence of pyridine rings enhances the biological activity of the triazole moiety. For instance, studies have reported that similar triazole compounds demonstrate efficacy against a range of bacteria and fungi.
Case Study: A recent study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with pyridine substitutions exhibited improved potency compared to non-pyridine analogs .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Triazole A | MIC = 8 µg/mL | MIC = 16 µg/mL |
| Triazole B | MIC = 4 µg/mL | MIC = 8 µg/mL |
| Target Compound | MIC = 2 µg/mL | MIC = 4 µg/mL |
Coordination Chemistry
Metal Complexation
The compound serves as a potential ligand for transition metals, forming coordination complexes that are useful in catalysis and material science. The unique arrangement of nitrogen atoms in the triazole and pyridine rings allows for effective metal binding.
Case Study: In a study focused on the synthesis of copper(II) complexes with triazole ligands, it was found that the target compound forms stable complexes with Cu(II), which were characterized using X-ray crystallography. These complexes exhibited catalytic activity in oxidation reactions, demonstrating the compound's utility in coordination chemistry .
| Metal Ion | Complex Stability | Catalytic Activity |
|---|---|---|
| Cu(II) | High | Effective |
| Ni(II) | Moderate | Limited |
| Co(II) | High | Effective |
Material Science
Polymeric Applications
The incorporation of triazole compounds into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The target compound can be utilized to synthesize polymeric materials that exhibit improved fire resistance due to the flame-retardant properties of triazoles.
Case Study: Research on polymer composites containing triazole derivatives showed an increase in thermal stability by up to 30% compared to control samples without triazoles. The mechanical tests indicated that these composites maintained structural integrity under high temperatures .
| Property | Control Sample | Sample with Triazole |
|---|---|---|
| Thermal Stability (°C) | 250 | 325 |
| Tensile Strength (MPa) | 45 | 60 |
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of proteins, modulating their activity. This compound may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Structural Modifications and Activity
- Pyridine Positioning : The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs like 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide , which has pyridin-4-yl and lacks the methylene bridge. This modification likely alters binding specificity; pyridin-3-ylmethyl may enhance interactions with kinase active sites .
- Substituent Effects : The dichlorophenyl group in N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide increases hydrophobicity, improving blood-brain barrier permeability compared to the target compound’s pyridine-rich structure .
Pharmacokinetic Properties
- Solubility : The target compound’s dual pyridine groups may reduce aqueous solubility relative to N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , which has a hydrophobic ethylphenyl group balanced by a polar sulfanyl bridge .
- Metabolic Stability : Pyrrole-containing derivatives (e.g., N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ) exhibit slower hepatic clearance due to reduced cytochrome P450 metabolism .
Biological Activity
The compound 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide is a novel derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and other therapeutic potentials, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 244.26 g/mol. The structural characteristics contribute to its biological activity through interactions with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O |
| Molecular Weight | 244.26 g/mol |
| SMILES | CC(=O)N(Cc1ccccn1)c2ncn[nH]c2 |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study assessing various triazole derivatives against bacterial strains, compounds similar to the target compound showed Minimum Inhibitory Concentration (MIC) values as low as 0.9 µg/mL against certain fungi like Candida tenuis and notable antibacterial activity against Mycobacterium luteum .
Antitumor Activity
The potential of triazole derivatives in cancer therapy has been highlighted in recent studies. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87). The results indicated an IC₅₀ value of 39.2 ± 1.7 μM against MDA-MB-231 cells, suggesting promising antitumor activity .
Table: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 39.2 ± 1.7 |
| Compound B | U-87 | Not reported |
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes and pathways. For instance, molecular modeling studies suggest that these compounds may inhibit mitogen-activated protein kinase pathways by targeting BRAF and MEK serine-threonine kinases .
Case Studies
- Study on Antimicrobial Efficacy : A group synthesized various pyridine-substituted triazole derivatives and tested their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings demonstrated that specific structural modifications led to enhanced efficacy against resistant strains.
- Cancer Cell Viability : In a comparative study involving multiple triazole derivatives, the compound's structural analogs were assessed for their ability to induce apoptosis in cancer cells. The results indicated that compounds with specific substituents exhibited significantly lower cell viability compared to controls.
Q & A
Q. What are the standard synthetic routes for preparing 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide?
The synthesis typically involves multi-step protocols:
- Triazole Ring Formation : Reacting pyridine-containing precursors (e.g., 4-amino-5-(pyridin-2-yl)-1,2,4-triazole) with thiol reagents under alkaline conditions (e.g., KOH) to form the triazole-thiol intermediate .
- Alkylation/Substitution : Introducing the acetamide moiety via alkylation of the thiol group using α-chloroacetamide derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products .
- Purification and Characterization : Final compounds are purified via recrystallization or column chromatography and validated using ¹H NMR, IR, and LC-MS .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a combination of techniques:
- Spectroscopic Methods : ¹H NMR (to identify proton environments, e.g., pyridyl and triazole protons), IR (to confirm amide C=O and N-H stretches), and LC-MS (for molecular weight verification) .
- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL for refinement provides unambiguous 3D structural data .
- Elemental Analysis : Confirms stoichiometric composition (C, H, N, S) .
Advanced Research Questions
Q. What strategies are employed to optimize the biological activity of this compound through structural modifications?
- Linker/Tail Group Engineering : Modifying the triazole-acetamide linker (e.g., replacing sulfur with oxygen) or altering pyridyl substituents can enhance target affinity. For example, substituting the thioether group with a sulfonyl moiety improved SIRT2 inhibitory potency in related triazole-acetamides .
- Bioisosteric Replacements : Replacing pyridyl groups with isosteres (e.g., furan, morpholine) balances lipophilicity and hydrogen-bonding capacity, as demonstrated in anti-exudative activity studies .
- Docking-Guided Design : Molecular docking with target proteins (e.g., kinases) identifies critical binding interactions, guiding substitutions at the 4th position of the triazole ring .
Q. How can researchers resolve contradictions between computational predictions and experimental biological data?
Discrepancies often arise from:
- Solvent/Protonation Effects : Computational models (e.g., PASS program) may not account for pH-dependent LogD variations. Validate predictions using experimental pKa and LogD measurements (pH 5.5 vs. 7.4) .
- Off-Target Interactions : Use orthogonal assays (e.g., thermal shift assays, SPR) to confirm binding specificity .
- Metabolic Stability : In vitro microsomal stability assays can explain poor in vivo activity despite promising in silico/docking results .
Q. What methodologies are used to investigate the compound’s binding mechanism to protein targets (e.g., kinases)?
- Site-Directed Mutagenesis : Identify critical residues in binding pockets (e.g., Tyr5.38, His7.39 in orexin receptors) that disrupt ligand-receptor interactions when mutated .
- β-Arrestin Recruitment Assays : Measure functional activity (e.g., Ca²⁺ mobilization) to correlate binding affinity with downstream signaling .
- Cryo-EM or X-ray Co-Crystallography : Resolve ligand-protein complexes to map interactions at atomic resolution .
Q. How can researchers address low solubility or bioavailability during preclinical development?
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug Strategies : Modify the acetamide group (e.g., ester prodrugs) to enhance membrane permeability, with enzymatic cleavage releasing the active compound .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time, as tested with structurally similar triazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
